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Compound of Interest

Compound Name: 4-Methylhistamine hydrochloride

Cat. No.: B139109 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Methylhistamine hydrochloride is a potent and selective agonist for the histamine H4

receptor (H4R), a member of the G protein-coupled receptor superfamily.[1] Its high affinity and

selectivity make it an invaluable tool for investigating the physiological and pathophysiological

roles of the H4 receptor in various cellular processes. These application notes provide detailed

protocols for utilizing 4-Methylhistamine hydrochloride in key cell culture applications,

including cancer cell proliferation, immune cell migration, and the modulation of signaling

pathways.
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Property Value

Molecular Formula C₆H₁₁N₃ · 2HCl

Molecular Weight 198.09 g/mol

CAS Number 36376-47-3

Appearance White to off-white solid

Solubility Soluble in water and DMSO

Storage

Store at -20°C for long-term stability. Stock

solutions can be stored at -80°C. Avoid repeated

freeze-thaw cycles.

Key Applications in Cell Culture
4-Methylhistamine hydrochloride has demonstrated significant effects in a variety of in vitro

models, primarily through its activation of the H4 receptor. Key applications include:

Cancer Research: Investigating the anti-proliferative and pro-apoptotic effects on various

cancer cell lines.

Immunology and Inflammation: Studying the chemotaxis of immune cells, such as mast cells

and eosinophils, and modulating cytokine release.

Signal Transduction Research: Elucidating the downstream signaling pathways of the H4

receptor, including its interaction with the TGF-β pathway.

Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of 4-
Methylhistamine hydrochloride in various cell-based assays.

Table 1: Receptor Binding Affinity and Potency
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Parameter Species Receptor Value Reference

Ki Human H4R 7 nM

pEC₅₀ Human H4R 7.4

EC₅₀ (Eosinophil

Shape Change)
Human H4R 0.36 µM [2]

EC₅₀ (Mast Cell

Migration)
Murine H4R 12 µM [2]

Table 2: Effects on Cancer Cell Lines

Cell Line
Cancer
Type

Effect
Concentrati
on

Time Reference

A549

Non-small

cell lung

cancer

Inhibition of

proliferation
1 µM 48h

MCF-7 Breast cancer
Inhibition of

proliferation
10 µM 48h

MDA-MB-231 Breast cancer
Inhibition of

proliferation
10 µM 48h

Panc-1
Pancreatic

cancer

Inhibition of

proliferation
Not specified Not specified [3]

Experimental Protocols
Application 1: Assessing the Anti-proliferative Effect on
A549 Lung Cancer Cells
This protocol details the use of a colorimetric MTT assay to determine the effect of 4-
Methylhistamine hydrochloride on the viability and proliferation of the A549 human lung

adenocarcinoma cell line.

Materials:
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A549 cells (ATCC® CCL-185™)

DMEM (Dulbecco's Modified Eagle Medium)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Trypsin-EDTA solution

4-Methylhistamine hydrochloride

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

DMSO (Dimethyl sulfoxide)

96-well cell culture plates

Microplate reader

Protocol:

Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-

Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

Cell Seeding: Trypsinize confluent cells, count, and seed 5 x 10³ cells per well in 100 µL of

complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

Treatment: Prepare a stock solution of 4-Methylhistamine hydrochloride in sterile water or

DMSO. Further dilute in culture medium to achieve final concentrations ranging from 0.1 µM

to 100 µM. Remove the old medium from the wells and add 100 µL of the respective

treatment or control (medium with vehicle) solutions.

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

MTT Assay:

Add 10 µL of 5 mg/mL MTT solution to each well.
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Incubate for 4 hours at 37°C.

Carefully remove the medium containing MTT.

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

Gently shake the plate for 10 minutes to ensure complete dissolution.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

wells.

Application 2: Investigating Mast Cell Chemotaxis
This protocol describes a modified Boyden chamber assay to evaluate the chemotactic effect of

4-Methylhistamine hydrochloride on mast cells.

Materials:

Mast cell line (e.g., LAD2, RBL-2H3) or bone marrow-derived mast cells (BMMCs)

RPMI-1640 medium with 10% FBS

4-Methylhistamine hydrochloride

Chemotaxis chamber (e.g., Transwell® inserts with 8 µm pores)

24-well plates

Calcein-AM or other fluorescent cell stain

Fluorescence microscope or plate reader

Protocol:

Cell Preparation: Culture mast cells in appropriate medium. Prior to the assay, starve the

cells in serum-free medium for 4-6 hours.
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Assay Setup:

In the lower chamber of a 24-well plate, add 600 µL of medium containing various

concentrations of 4-Methylhistamine hydrochloride (e.g., 1 µM to 50 µM) or a negative

control (medium alone).

Resuspend the starved mast cells in serum-free medium at a concentration of 1 x 10⁶

cells/mL.

Add 100 µL of the cell suspension to the upper chamber of the Transwell® insert.

Incubation: Incubate the plate for 4-6 hours at 37°C and 5% CO₂.

Cell Staining and Removal:

Carefully remove the inserts from the plate.

Gently wipe the top side of the membrane with a cotton swab to remove non-migrated

cells.

Fix the migrated cells on the bottom side of the membrane with 4% paraformaldehyde for

10 minutes.

Stain the cells with a suitable dye (e.g., 0.1% crystal violet or a fluorescent dye like DAPI).

Quantification:

Count the number of migrated cells in several random fields of view under a microscope.

Alternatively, for fluorescently labeled cells, elute the dye and measure the fluorescence

intensity using a plate reader.

Data Analysis: Express the results as the number of migrated cells or as a chemotactic index

(fold increase in migration over the negative control).

Application 3: Analysis of TGF-β Signaling Pathway
Modulation
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This protocol outlines the use of Western blotting to examine the effect of 4-Methylhistamine
hydrochloride on the expression of key proteins in the TGF-β signaling pathway in A549 cells.

Materials:

A549 cells

4-Methylhistamine hydrochloride

TGF-β1 (as a positive control for pathway activation)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and electrophoresis system

Western blotting transfer system

PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-Smad2, anti-Smad2, anti-Smad4, anti-E-cadherin, anti-

Vimentin, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Protocol:

Cell Culture and Treatment:

Seed A549 cells in 6-well plates and grow to 70-80% confluency.
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Treat the cells with 1 µM 4-Methylhistamine hydrochloride for 24 hours. Include a

vehicle control and a positive control treated with TGF-β1 (e.g., 5 ng/mL).

Protein Extraction:

Wash the cells with ice-cold PBS.

Lyse the cells with RIPA buffer on ice for 30 minutes.

Scrape the cells and centrifuge at 14,000 rpm for 15 minutes at 4°C.

Collect the supernatant containing the protein lysate.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Western Blotting:

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane again with TBST.

Detection: Add the chemiluminescent substrate and capture the signal using an imaging

system.
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Data Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-

actin).

Signaling Pathways and Visualizations
H4 Receptor Signaling Pathway
Activation of the H4 receptor by 4-Methylhistamine hydrochloride initiates a signaling

cascade through the Gαi subunit of the G protein. This leads to the inhibition of adenylyl

cyclase, a decrease in intracellular cAMP levels, and subsequent modulation of downstream

effectors such as protein kinase A (PKA). The βγ subunits can activate phospholipase C (PLC),

leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn

mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These

pathways are crucial for cellular responses like chemotaxis and cytokine release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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